molecular formula C12H20O6 B041861 1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose CAS No. 25018-67-1

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose

Cat. No. B041861
CAS RN: 25018-67-1
M. Wt: 260.28 g/mol
InChI Key: NFHXOQDPQIQPKT-XBWDGYHZSA-N
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Description

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose (DIP-beta-D-FP) is a sugar derivative, which is a naturally occurring sugar found in fruits, honey and some other sources. It is a cyclic sugar with a five-membered ring structure composed of two oxygen atoms and four carbon atoms. DIP-beta-D-FP is a potent inhibitor of glycosidases, which are enzymes that catalyze the hydrolysis of glycosidic bonds in carbohydrates. This property makes DIP-beta-D-FP a useful reagent for the study of glycosidases and related enzymes.

Scientific Research Applications

  • Stereochemistry and Polymer Science : This compound is valuable for its stereochemistry and potential applications in polymer science, as discussed by Cree and Perlin (1968).

  • Organic Synthesis and Pharmacological Research : It is structurally related to compounds with potential applications in organic synthesis and pharmacological research, as noted in a study by Ataie et al. (2000).

  • Study of Structures : The compound is used to study its own structures and related derivatives, as highlighted by Ataie et al. (1999).

  • Syntheses of Various Compounds : It plays a role in the syntheses of various compounds, including 1,2:3,4-di-O-isopropylidene--D-tagatofuranose, as explained by Cubero and Lopez-Espinosa (1986).

  • Enantioselective Ketone Catalyst : The compound is a highly enantioselective ketone catalyst for epoxidation of fructose and other molecules, as synthesized and demonstrated by Tu et al. (2003).

  • Sugar Nitrate in Research Applications : It serves as a sugar nitrate in various scientific research applications, as explored by Binkley and Koholic (1984).

  • Preparation of Pure D-psicose : Its oxidation with methyl sulfoxide-acetic anhydride allows for the preparation of pure D-psicose, as researched by Tipson et al. (1971).

  • Asymmetric Epoxidation Reactions : It is used as an asymmetric epoxidation catalyst, as noted in the study by Gonsalvi et al. (2002).

  • Solid Phase Synthesis of Peptide : The crystalline hydrate form of a related compound is used in the solid phase synthesis of peptide, as described by Stefanowicz et al. (2010).

  • X-ray Crystal Structure Analysis : Its X-ray crystal structure has been analyzed to understand the structure of derivatives of naturally occurring carbohydrate D-fructose, as studied by Watkins et al. (1990).

  • Chemistry of Polyhydroxylated Pyrrolidines : It is used in the synthesis of polyhydroxylated pyrrolidines, providing insights into their chemistry, as per Izquierdo et al. (2007).

  • Sulfate Esters in Chemistry, Medicine, and Biology : The synthesized sulfate esters of fructose and its derivatives, including this compound, have potential applications across chemistry, medicine, and biology, as explored by Popek and Lis (2002).

  • Metal Cation Complexing Properties : Its derivatives have metal cation complexing properties, as shown in a study by Fernández et al. (1995).

  • Secondary Deoxyfluoroketose Synthesis : This compound is the first example of a secondary deoxyfluoroketose, as described in the research by Sarel-Imber and Bergmann (1973).

  • Synthesis from D-fructose : It can be synthesized in satisfactory yield from D-fructose in the presence of sulfuric acid, as shown by Brady (1970).

  • Polymerizable Vinyl Sugars : The preparation of new types of polymerizable vinyl sugars with CC bonds, potentially useful in research, includes this compound, as investigated by Wulff et al. (1996).

  • Conformational Properties of Sugar Thioureas : The reaction of deoxyisothiocyanato derivatives with ammonia, involving this compound, influences the conformational properties of sugar thioureas, as studied by Mellet et al. (1994).

Safety and Hazards

The safety data sheet suggests wearing personal protective equipment/face protection, ensuring adequate ventilation, and avoiding contact with skin, eyes, or clothing. It also advises against ingestion and inhalation .

Mechanism of Action

Target of Action

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose, also known as 1,2:4,5-bis-O-(1-Methylethylidene)-beta-D-Fructopyranose, is primarily used as a reagent in the synthesis of various compounds . Its primary targets are the molecules it interacts with during these synthesis processes.

Mode of Action

This compound acts as an organocatalyst, facilitating the epoxidation of trans alkenes and certain cis alkenes . It interacts with these targets, causing changes in their molecular structure that result in the formation of new compounds .

Biochemical Pathways

The exact biochemical pathways affected by this compound depend on the specific synthesis process in which it is used. It is known to be involved in the synthesis of antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds involving glycosyl fructose derivatives . These processes likely involve complex biochemical pathways that result in the formation of these bioactive compounds.

Result of Action

The result of the action of this compound is the formation of new compounds, such as antibacterial/antifungal monosaccharide esters and antihyperlipidemic novel compounds . These compounds can have various molecular and cellular effects, depending on their specific structures and properties.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors These may include the specific conditions under which the synthesis processes are carried out, such as temperature, pH, and the presence of other reagents.

Biochemical Analysis

Biochemical Properties

1,2:4,5-Di-O-isopropylidene-beta-D-fructopyranose plays a significant role in biochemical reactions, particularly in the synthesis of antibacterial and antifungal monosaccharide esters . It interacts with various enzymes and proteins during these reactions. For instance, it is used as a reagent in the synthesis of glycosyl fructose derivatives, which are known for their antihyperlipidemic properties . The nature of these interactions often involves the formation of ester bonds, which are crucial for the biological activity of the resulting compounds.

Cellular Effects

This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can modulate the activity of certain enzymes involved in metabolic pathways, thereby altering the metabolic flux within the cell . Additionally, it has been observed to impact the expression of genes related to lipid metabolism, which can have downstream effects on cellular function and health.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with specific biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use . The compound binds to the active sites of enzymes, altering their conformation and activity. This binding can lead to changes in gene expression, particularly those genes involved in metabolic processes. The ketal structure of the compound is crucial for its binding affinity and specificity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable when stored at -20°C, but it can degrade over time if not stored properly . Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings. These effects include sustained changes in enzyme activity and gene expression, which can persist even after the compound is removed from the culture medium.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can have beneficial effects, such as improving lipid metabolism and reducing inflammation . At high doses, it can cause toxic effects, including liver damage and oxidative stress. These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes when present in excessive amounts.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as glycosyltransferases and esterases, which are crucial for its conversion into bioactive molecules . The compound can also affect the levels of various metabolites, including those involved in lipid and carbohydrate metabolism. These interactions can lead to changes in metabolic flux, which can have significant implications for cellular function and health.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . These transporters facilitate the movement of the compound across cell membranes, ensuring its proper localization and accumulation within the cell. The compound’s distribution is also influenced by its binding affinity to certain proteins, which can affect its bioavailability and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound is often directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is mediated by targeting signals and post-translational modifications, which ensure that the compound reaches its intended site of action. The proper localization of the compound is essential for its ability to modulate cellular processes effectively.

properties

IUPAC Name

(3'aR,4S,7'S,7'aS)-2,2,2',2'-tetramethylspiro[1,3-dioxolane-4,6'-3a,4,7,7a-tetrahydro-[1,3]dioxolo[4,5-c]pyran]-7'-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20O6/c1-10(2)15-6-12(18-10)9(13)8-7(5-14-12)16-11(3,4)17-8/h7-9,13H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFHXOQDPQIQPKT-XBWDGYHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCC2(O1)C(C3C(CO2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(OC[C@]2(O1)[C@H]([C@H]3[C@@H](CO2)OC(O3)(C)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of the ruthenium-catalyzed oxidation of 1,2:4,5-di-O-isopropylidene-beta-D-fructopyranose?

A1: The ruthenium-catalyzed oxidation of this compound (1) provides a highly efficient and selective method to synthesize 1,2:4,5-di-O-isopropylidene-beta-D-erythro-2,3-hexadiulo-2,6-pyranose (2). [] Compound 2 serves as an important asymmetric epoxidation catalyst. [] This reaction utilizes sodium hypochlorite (NaOCl), a readily available and inexpensive oxidant, under biphasic conditions (MTBE/water) with an alkaline buffer (pH 9.5), contributing to its practicality and potential for broader application in organic synthesis. []

Q2: What other applications does this catalytic oxidation method have?

A2: The research demonstrates that this ruthenium-catalyzed oxidation protocol, using NaOCl under biphasic conditions, is not limited to this compound. [] It can also be successfully applied to selectively oxidize other secondary alcohols to their corresponding ketones. [] This highlights the versatility of the method and its potential use in the synthesis of various other valuable compounds.

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